Lanperisone Hydrochloride

Muscle relaxant pharmacology Spinal reflex inhibition Oral bioavailability

Researchers requiring a potent, long-lasting centrally acting muscle relaxant with a unique anticancer profile often face supply inconsistency for differentiated tolperisone analogs. Lanperisone Hydrochloride (NK433) addresses this gap as a dual-purpose voltage-gated sodium channel blocker and ferroptosis inducer. - Oral muscle relaxant potency >3× stronger and longer-lasting than eperisone hydrochloride, enabling robust in vivo rodent models of spasticity. - Selectively kills K-ras mutant cancer cells via oxidative stress induction, supporting oncology target validation and synthetic lethality assays. - Established clinical dose-response data provides a translational bridge for preclinical efficacy study design.

Molecular Formula C15H19ClF3NO
Molecular Weight 321.76 g/mol
CAS No. 116287-13-9
Cat. No. B044364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanperisone Hydrochloride
CAS116287-13-9
Synonyms2-methyl-3-(1-pyrrolidinyl)-4'-trifluoromethylpropiophenone monohydrochloride
NK 433
NK-433
NK433 hydrochloride
Molecular FormulaC15H19ClF3NO
Molecular Weight321.76 g/mol
Structural Identifiers
SMILESCC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C15H18F3NO.ClH/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18;/h4-7,11H,2-3,8-10H2,1H3;1H/t11-;/m1./s1
InChIKeyPHBZFPOOJUGYCR-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanperisone Hydrochloride Overview


Lanperisone Hydrochloride (CAS 116287-13-9, also known as NK433) is a centrally acting skeletal muscle relaxant belonging to the tolperisone class of aryl alkyl β-aminoketones [1]. Its primary mechanism involves blockade of voltage-gated sodium channels, which underlies its spinal reflex depressant effects [2]. Unlike traditional neuromuscular blockers, it acts at the spinal level to reduce muscle tone without significant sedation. Beyond its muscle relaxant properties, lanperisone has been identified as a ferroptosis inducer with demonstrated antitumor activity, particularly against K-ras mutant cancer cells [3].

Lanperisone Hydrochloride: Unique Among Tolperisone Relaxants


The tolperisone drug class exhibits significant pharmacodynamic heterogeneity that precludes simple substitution. While eperisone and tolperisone share a common mechanism of voltage-gated sodium and calcium channel blockade, their potency, duration of action, and clinical efficacy differ markedly. Head-to-head studies demonstrate that lanperisone hydrochloride exerts oral muscle relaxant effects more than three times stronger and longer-lasting than eperisone hydrochloride [1]. Furthermore, clinical data show a clear dose-response relationship for efficacy in temporomandibular joint arthrosis, with the 150 mg dose significantly superior to the 7.5 mg dose [2]. Importantly, lanperisone also possesses a unique ferroptosis-inducing, anticancer activity not observed with other clinically used tolperisone analogs, making it chemically distinct for research applications [3].

Lanperisone Hydrochloride: Evidence of Differentiation


Oral Potency Superior to Eperisone

In a direct comparative study, lanperisone hydrochloride (NK433) demonstrated oral potency more than three times that of eperisone hydrochloride, with a trend toward longer duration of action. Both compounds were evaluated for their ability to depress spinal reflex potentials in rats. The assay measured inhibition of monosynaptic and polysynaptic reflex potentials, dorsal root reflex potential, and flexor reflex mediated by group II afferent fibers [1].

Muscle relaxant pharmacology Spinal reflex inhibition Oral bioavailability

Clinical Efficacy in TMJ Arthrosis

A Phase III double-blind randomized controlled trial in 241 patients with temporomandibular joint arthrosis compared two doses of lanperisone hydrochloride: 150 mg/day (NK group, n=108 analyzed) versus 7.5 mg/day (CT group, n=109 analyzed) over 14 days. The primary endpoint was final global improvement rate, defined as the proportion of patients rated 'moderately improved' or better [1].

Clinical trial Temporomandibular disorders Dose-response

Safety Profile in TMJ Arthrosis Trial

In the Phase III trial for temporomandibular joint arthrosis, overall safety was assessed by comparing adverse event rates between the 150 mg/day (NK) and 7.5 mg/day (CT) groups. The safety rate, defined as the proportion of patients rated 'probably safe' or better, was nearly identical between the two groups [1].

Drug safety Adverse events Clinical tolerability

Anti-K-Ras Mutant Cancer Activity

In a synthetic lethal screen of over 50,000 compounds, lanperisone was identified as the most potent member of a class of drugs with selective activity against oncogenic K-ras-expressing cells. Its mechanism involves the induction of reactive oxygen species (ROS) that are inefficiently scavenged in K-ras mutant cells, leading to oxidative stress and nonapoptotic cell death [1].

Cancer biology K-Ras mutation Ferroptosis

In Vitro Spinal Reflex Comparison

In isolated hemisected spinal cord preparations from 6-day-old rats, lanperisone, along with eperisone and tolperisone, dose-dependently depressed ventral root potentials. Lanperisone was tested in the 25-200 µM range, comparable to eperisone and silperisone. The study confirmed that all three compounds share a common mechanism of action: blockade of voltage-gated sodium and calcium channels [1].

Spinal cord Electrophysiology Sodium channel

Sodium Channel Binding Affinity

The binding affinity of lanperisone to voltage-gated sodium channels was determined using a [3H]batrachotoxinin A 20-alpha-benzoate ([3H]-BTX) binding assay with rat cerebrocortical synaptosomes [1].

Radioligand binding Sodium channel In vitro pharmacology

Lanperisone Hydrochloride: Research & Industrial Applications


Spasticity & Muscle Spasm Research

Lanperisone hydrochloride is a valuable tool compound for in vivo rodent models of spasticity, muscle spasm, and spinal reflex hyperexcitability. Its >3x greater oral potency and longer duration compared to eperisone [1] allows for more robust and sustained pharmacological effects, improving experimental reliability and reducing the frequency of dosing. The established dose-response relationship in clinical trials [2] provides a strong translational bridge for designing preclinical efficacy studies.

K-Ras Mutant Cancer Studies

Given its unique and potent activity against K-ras mutant cancer cells via ferroptosis induction [1], lanperisone hydrochloride is a critical research reagent for oncology studies. It can be used in cell-based assays to investigate synthetic lethality in Ras-driven cancers and in xenograft mouse models to validate novel therapeutic strategies. Its distinct mechanism of action from standard muscle relaxants makes it a high-value compound for cancer drug discovery.

Electrophysiology & Sodium Channel Pharmacology

Lanperisone is an established pharmacological tool for studying voltage-gated sodium and calcium channel function in neuronal preparations. Its characterized activity in the hemisected spinal cord preparation [1] and its known binding affinity for sodium channels (IC50 13.7 µM) [2] make it suitable for use as a reference compound in electrophysiological assays and binding studies aimed at characterizing novel channel modulators.

Benchmarking in Muscle Relaxant Development

The Phase III clinical data demonstrating a clear dose-response for efficacy (56.5% vs 39.4% improvement) with no dose-related increase in adverse events (92.6% vs 92.7% safety) [1] provides a valuable benchmark. Pharmaceutical researchers developing next-generation muscle relaxants can use this data to compare their own compounds' therapeutic indices and justify the selection of lead candidates.

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